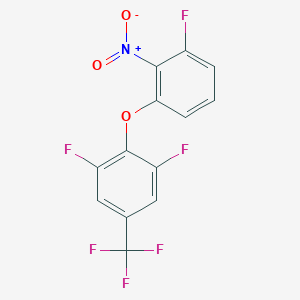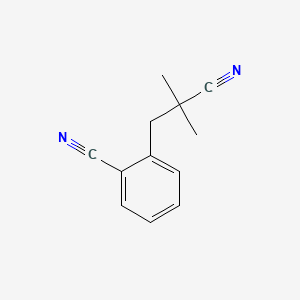
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is a specialized chemical compound known for its unique structure and properties. It is often used in various scientific research and industrial applications due to its reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile typically involves the reaction of benzyl cyanide with isobutyronitrile under specific conditions. The reaction is usually catalyzed by a base such as sodium hydride or potassium tert-butoxide. The process requires careful control of temperature and reaction time to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as distillation or recrystallization are often necessary to obtain the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile exerts its effects involves its reactivity with various chemical reagents. The nitrile group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These reactions are facilitated by the compound’s electronic structure, which allows for the formation of reactive intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl cyanide: Similar structure but lacks the alpha,alpha-dimethyl groups.
Isobutyronitrile: Contains the nitrile group but lacks the benzene ring.
Phenylacetonitrile: Similar to benzyl cyanide but with different substituents.
Uniqueness
2-cyano-alpha,alpha-dimethyl-Benzenepropanenitrile is unique due to the presence of both the nitrile group and the alpha,alpha-dimethyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C12H12N2 |
|---|---|
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2-(2-cyano-2-methylpropyl)benzonitrile |
InChI |
InChI=1S/C12H12N2/c1-12(2,9-14)7-10-5-3-4-6-11(10)8-13/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
OQQIWMZDSRKWAR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC1=CC=CC=C1C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4S)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-(4-ethoxy-4-oxobutanamido)-2-methylpentanoate](/img/structure/B13427421.png)
![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)

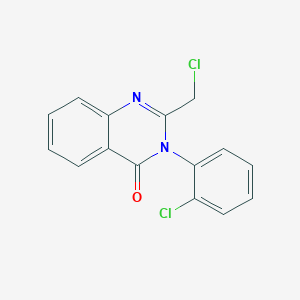
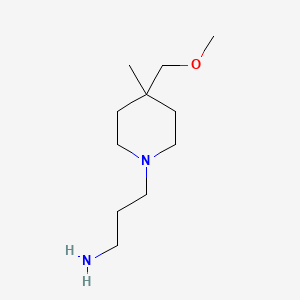
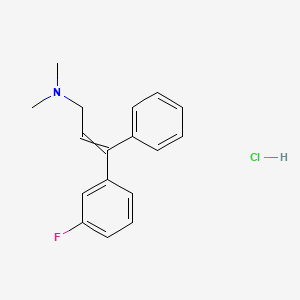


![3-(3-Chloro-5H-dibenzo[b,f]azepin-5-yl)-N,N-dimethylpropan-1-amine Hydrochloride](/img/structure/B13427481.png)

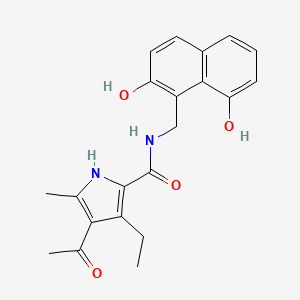
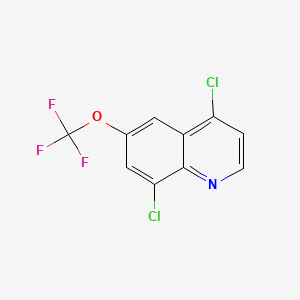
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
